Rank-Order Potency as a Specific, Noncompetitive Inhibitor of ADP-Induced Human Platelet Aggregation
In a direct head-to-head comparison of 2-alkylthio-AMP analogs, 2-(pentan-1-yl)thio-AMP exhibits a defined rank-order potency as a specific, noncompetitive inhibitor of ADP-induced human platelet aggregation. At a standardized concentration of 100 µM, it inhibited aggregation, with its potency positioned between the more potent 2-ethylthio-AMP and the less potent 2-methylthio-AMP [1]. This intermediate potency is a key differentiator from other analogs and is critical for applications requiring a defined, moderate level of P2Y receptor antagonism.
| Evidence Dimension | Inhibition of ADP-induced human platelet aggregation |
|---|---|
| Target Compound Data | Inhibits aggregation; Potency: 3rd of 4 AMP analogs tested |
| Comparator Or Baseline | 2-ethylthio-AMP (Rank 2), 2-methylthio-AMP (Rank 4). 2-ethylthio-AMPS (Rank 1). |
| Quantified Difference | Potency rank order: 2-ethylthio-AMPS > 2-ethylthio-AMP > 2-(pentan-1-yl)thio-AMP > 2-methylthio-AMP |
| Conditions | Human platelets; ADP (5 µM) as inducer; inhibitor concentration 100 µM |
Why This Matters
This established rank-order potency allows researchers to select 2-(pentan-1-yl)thio-AMP for its intermediate effect, enabling precise titration of P2Y receptor-mediated responses in thrombosis models without overshooting to the more potent inhibition seen with 2-ethylthio-AMP.
- [1] Cusack NJ, Hourani SM. Specific but noncompetitive inhibition by 2-alkylthio analogues of adenosine 5'-monophosphate and adenosine 5'-triphosphate of human platelet aggregation induced by adenosine 5'-diphosphate. Br J Pharmacol. 1982 Feb;75(2):397-400. View Source
